molecular formula C19H24N4O5S2 B2704642 3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-19-0

3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2704642
CAS No.: 476466-19-0
M. Wt: 452.54
InChI Key: GIOVMUOIABZNLJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including two ethoxy groups attached to a benzene ring, a morpholine ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the thiadiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ethoxy groups could be substituted with other groups, or the amide could undergo hydrolysis. The thiadiazole ring could also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy groups and the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to "3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide" have been synthesized and evaluated for various biological activities. For instance, derivatives containing morpholine moiety and 1,2,4-triazole have been explored for their antimicrobial properties. Such compounds were obtained through the condensation of ethoxycarbonylhydrazones with 2-morpholinoethanamine, demonstrating good to moderate antimicrobial activity against selected pathogens (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).

Anticancer and Antitumor Agents

Another area of research has involved the synthesis of compounds for potential use as anticancer and antitumor agents. For example, 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been proposed as novel structures of PI3K inhibitors and anticancer agents. These compounds showed potent antiproliferative activity against various human cancer cell lines, supporting the assumption that they are potent PI3K inhibitors and anticancer agents (Shao, T., Wang, J., Chen, J.-G., et al., 2014).

Photosensitizers for Photodynamic Therapy

Compounds with thiadiazolyl benzamide structures have also been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, new zinc phthalocyanine derivatives substituted with thiadiazolyl benzamide groups have been synthesized, exhibiting high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, indicating these compounds' potential as Type II photosensitizers for cancer treatment (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

Carbonic Anhydrase Inhibitors

Additionally, derivatives have been examined as inhibitors of carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration and acid-base balance. Compounds integrating morpholine and thiadiazole units showed inhibitory activity against several carbonic anhydrase isozymes, suggesting potential applications in treating conditions associated with these enzymes (Turkmen, H., Durgun, M., Yilmaztekin, S., et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to investigate its potential biological activities .

Properties

IUPAC Name

3,4-diethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S2/c1-3-27-14-6-5-13(11-15(14)28-4-2)17(25)20-18-21-22-19(30-18)29-12-16(24)23-7-9-26-10-8-23/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOVMUOIABZNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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